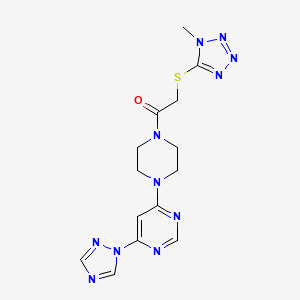
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: is a synthesized organic molecule known for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct framework, comprising an ethylthio-thiadiazole moiety and a methylpyridazinyl-piperidine scaffold, makes it a subject of interest for researchers exploring novel bioactive compounds.
准备方法
Synthetic routes and reaction conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multiple steps. Typically, it begins with the formation of the thiadiazole ring by reacting an appropriate thioamide with hydrazine. This intermediate undergoes further functionalization to introduce the ethylthio group. The piperidine ring is synthesized separately, often through cyclization reactions involving pyridazine precursors. Finally, these components are coupled under specific reaction conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the final compound.
Industrial production methods: : On an industrial scale, the production would likely involve optimizing each synthetic step for higher yields and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes like crystallization and chromatography.
化学反应分析
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at various functional groups within the molecule, such as the nitro or carbonyl groups, if present in derivatives.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiadiazole ring.
Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols are commonly used. Reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.
Major products formed: : Depending on the reaction, products such as sulfoxides, sulfones, reduced amines, or various substituted derivatives are formed.
科学研究应用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide has shown potential in multiple research areas:
Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Its unique structural features make it a candidate for developing new materials or catalysts in industrial applications.
作用机制
The compound's mechanism of action primarily involves its ability to interact with specific molecular targets:
Molecular targets: : It can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit specific kinases or bind to receptor sites influencing signal transduction pathways.
Pathways involved: : The compound's activity often involves pathways related to inflammation, cell proliferation, and apoptosis, among others.
相似化合物的比较
When compared to other compounds with similar structures, such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide or N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide , N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide exhibits distinct pharmacological and chemical properties due to the variations in the substituent groups. These differences can affect its binding affinity, selectivity, and overall biological activity.
Similar compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methylpyridazin-3-yl)piperidine-4-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methylpyridazin-3-yl)piperidine-4-carboxamide
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-1-(3-methylpyridazin-3-yl)piperidine-4-carboxamide
This comparison highlights the uniqueness of the ethylthio and methylpyridazinyl groups in imparting specific characteristics to the compound.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNLAHJIFRMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

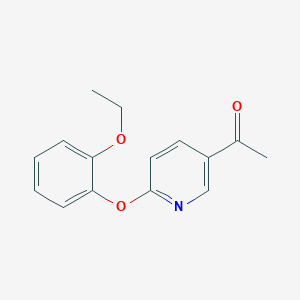
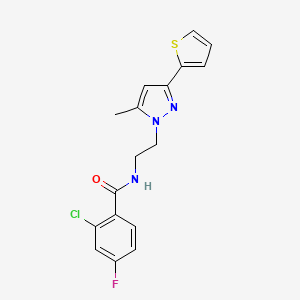
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2701980.png)
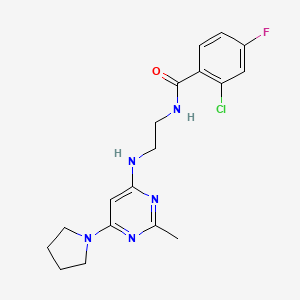

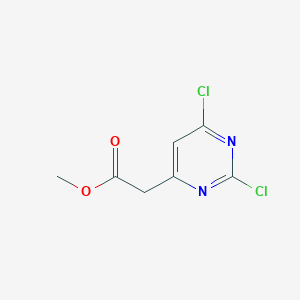
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2701988.png)
![4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2701989.png)
![1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2701991.png)
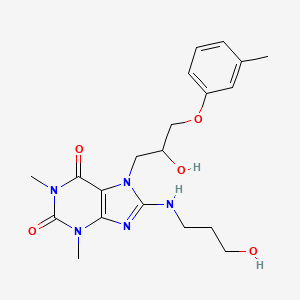
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2701995.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B2701996.png)
